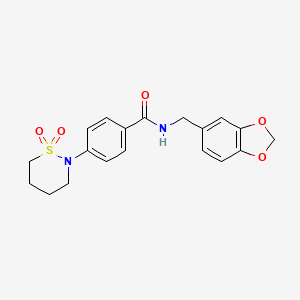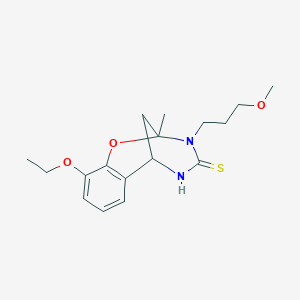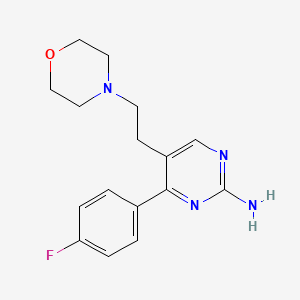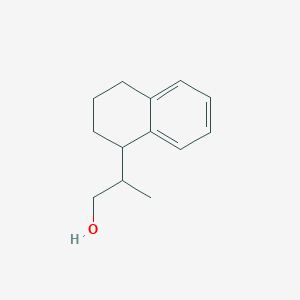
N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,4-Dimethylphenyl)-N’-methylthiourea” and “N-(2,4-Dimethylphenyl)formamide” are compounds that have structures similar to the one you’re interested in . They are used in various fields including research and industry .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 2,4-dimethyl aniline with other reagents . For example, 3,5-dichlorobenzoyl chloride reacts with arylamine compounds in N,N’-dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by X-ray diffraction studies . The conformation of the dihydropyrimidine ring is unusual; it is planar instead of the usual boat-like conformation .
Chemical Reactions Analysis
Amitraz, a compound with a similar structure, and its metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants . They are analyzed separately via LC-MS/MS .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2,4-Dimethylphenol has a melting point of 180 °C and is insoluble in water .
科学的研究の応用
Triazine Scaffold and Biological Significance
Triazines, including N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, are notable in medicinal chemistry for their wide spectrum of biological activities. As weak bases with preferred nucleophilic substitution reactions, triazines have been synthesized and evaluated across various models, demonstrating significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal activities. The triazine nucleus is considered a core moiety of interest for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Environmental and Food Analysis
Triazines, including derivatives of this compound, are employed in antibody-based methods for environmental and food analysis. These methods, such as ELISA and immunosensors, are directed at detecting herbicides, polychlorinated biphenyls, surfactants, and selected veterinary drugs in various samples, demonstrating the versatility of triazines in analytical chemistry and environmental monitoring (Fránek & Hruška, 2018).
Mesogens Comprising of 1,3,5-Triazine Core
The structural versatility of 1,3,5-triazine-based mesogens, likely including derivatives such as this compound, is explored for their applications in liquid crystal technology. These mesogens are critical for the development of charge and energy transport systems, with potential organo-electronic applications highlighted by recent advancements in synthetic approaches and property alterations through structural modifications (Devadiga & Ahipa, 2019).
High Energy Density Materials (HEDM)
This compound derivatives are researched within the context of high-nitrogen azine energetic materials for their potential in improving the performance of propellants, reducing sensitivity in mixed explosives, and enhancing the output of gas generators. This showcases the broad application prospects of triazine compounds in the field of energetic materials (Yongjin & Shuhong, 2019).
作用機序
Target of Action
The compound N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmission .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation in the nervous system of insects . This overexcitation results in paralysis and eventually death . Additionally, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The action of Amitraz affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors disrupts normal neurotransmission . This disruption can lead to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The pharmacokinetics of Amitraz involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Amitraz and its metabolites are predicted to be compounds that are able to pass the blood–brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .
Result of Action
The primary result of Amitraz’s action is the overexcitation of the nervous system in insects, leading to their paralysis and death . In mammals, Amitraz is less harmful and is often used as an insecticide against mite- or tick-infestation of dogs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(8(2)5-7)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDRQLOBHQIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)
![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)

![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)
methanol](/img/structure/B2805491.png)
![2-[(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2805492.png)

![N-[(1-Benzylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2805496.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)
